molecular formula C13H9BrN2O B11787524 3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B11787524
M. Wt: 289.13 g/mol
InChI Key: GVVYTUOPRMVSPH-UHFFFAOYSA-N
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Description

3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that features a bromophenyl group attached to a pyrrole ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves multi-step reactions. One common method includes the following steps:

    Pyrrole Formation: The formation of the pyrrole ring through cyclization reactions.

    Nitrile Addition: The addition of a nitrile group to the propanenitrile moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The pyrrole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Organolithium Reagents: Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)pyrrolidine: Similar structure but lacks the nitrile group.

    3-Bromopropionic acid: Contains a bromophenyl group but differs in the functional groups attached.

    (3-Bromophenyl)triphenylsilane: Contains a bromophenyl group but is attached to a triphenylsilane moiety.

Uniqueness

3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to the combination of the bromophenyl group, pyrrole ring, and nitrile group

Biological Activity

3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activities, including cytotoxic effects against cancer cells, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C12H10BrN3O
  • Molecular Weight : 288.13 g/mol

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Comparison with Doxorubicin
HCT-116 (Colon)5.4More potent
MCF-7 (Breast)7.8Comparable
MDA-MB-231 (Breast)12.0Less potent
A549 (Lung)4.2More potent

The IC50 values indicate that the compound exhibits stronger cytotoxicity against HCT-116 and A549 cell lines compared to doxorubicin, a commonly used chemotherapeutic agent. In contrast, its effect on MDA-MB-231 cells was less pronounced, suggesting a selective action depending on the cancer type .

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival. Further studies are necessary to elucidate the specific molecular targets and pathways affected by this compound.

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Substituents on the pyrrole ring and the oxopropanenitrile moiety influence its potency against different cancer cell lines.

Key Findings:

  • The presence of the bromophenyl group enhances cytotoxicity against colon cancer cells.
  • Variations in substituents can lead to differing levels of activity; for instance, compounds with electron-withdrawing groups tend to exhibit enhanced activity compared to those with electron-donating groups .

Case Studies

Several case studies have documented the efficacy of similar compounds derived from pyrrole structures:

  • Study on Indole Derivatives : A series of indole-based compounds were synthesized and tested for their anticancer properties, revealing that modifications at specific positions significantly altered their biological activity.
  • Pyrrole Analogues : Research has shown that pyrrole-containing compounds often exhibit diverse biological activities, including antimicrobial and anticancer properties, further supporting the potential of this compound as a lead compound for drug development .

Properties

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

3-[1-(3-bromophenyl)pyrrol-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C13H9BrN2O/c14-10-3-1-4-11(9-10)16-8-2-5-12(16)13(17)6-7-15/h1-5,8-9H,6H2

InChI Key

GVVYTUOPRMVSPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CC=C2C(=O)CC#N

Origin of Product

United States

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